(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol

Medicinal Chemistry Drug Design ADME Prediction

Select (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol for your kinase-focused drug discovery programs. The 3-positional isomer is essential for correct spatial orientation in downstream coupling, while the ethoxy group prevents unwanted SNAr side reactions during alcohol derivatization—unlike labile chloro-substituted analogs. With an ideal drug-likeness profile (MW 237.30, LogP 1.15–1.39, zero Ro5 violations) and orthogonal reactivity, this building block accelerates PROTAC, bifunctional probe, and NNRTI library synthesis. Standard 2–8°C storage simplifies inventory and cold-chain logistics.

Molecular Formula C12H19N3O2
Molecular Weight 237.3 g/mol
CAS No. 1404192-13-7
Cat. No. B1443664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol
CAS1404192-13-7
Molecular FormulaC12H19N3O2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)N2CCCC(C2)CO
InChIInChI=1S/C12H19N3O2/c1-2-17-12-6-11(13-9-14-12)15-5-3-4-10(7-15)8-16/h6,9-10,16H,2-5,7-8H2,1H3
InChIKeyFWWDYRPLICJLGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol (CAS 1404192-13-7): Structural Baseline and Class Identification


(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol (CAS: 1404192-13-7) is a synthetic heterocyclic small molecule with the molecular formula C12H19N3O2 and a molecular weight of 237.30 g/mol [1]. The compound belongs to the pyrimidine-piperidine class, featuring a 6-ethoxypyrimidin-4-yl core linked to a piperidin-3-ylmethanol moiety . This specific substitution pattern—an ethoxy group at the pyrimidine 6-position and a hydroxymethyl group at the piperidine 3-position—distinguishes it from closely related analogs with different positional isomers (e.g., piperidin-4-ylmethanol) or alternative pyrimidine substituents (e.g., chloro, methyl, or unsubstituted variants) . The compound is commercially available at ≥95% purity for research applications and serves as a versatile building block in medicinal chemistry, particularly in the development of kinase-targeted therapeutics and other bioactive small molecules .

Why Generic Substitution Fails: The Critical Distinction Between (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol and Its In-Class Analogs


Generic substitution of (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)methanol with structurally similar pyrimidine-piperidine analogs is scientifically unsound due to fundamental differences in physicochemical properties that directly impact experimental reproducibility and downstream synthetic utility. The specific substitution pattern—the combination of a 6-ethoxypyrimidine core with a 3-hydroxymethylpiperidine moiety—confers a unique lipophilicity profile (LogP = 1.15–1.39) and topological polar surface area (TPSA = 58.48 Ų) that differs measurably from even closely related positional isomers such as the piperidin-4-ylmethanol analog (CAS 1353945-79-5) . These distinctions govern membrane permeability, solubility behavior, and chromatographic retention, meaning that substitution with an alternative building block would alter reaction kinetics, purification outcomes, and ultimately the biological profile of any derived compound series [1]. Furthermore, the ethoxy group at the pyrimidine 6-position is a defined pharmacophoric element in kinase inhibitor design; replacing it with chloro, methyl, or unsubstituted variants would fundamentally change target engagement potential and structure-activity relationships (SAR) [2]. For procurement decisions, these differences translate into non-interchangeable synthetic intermediates and the risk of invalidating established synthetic protocols.

Quantitative Evidence Guide: Differentiating (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol from Structural Analogs


Evidence Dimension 1: Lipophilicity (LogP) and Predicted Membrane Permeability vs. Unsubstituted Analog

The target compound exhibits a measured/calculated LogP value of 1.15–1.39 , which represents a quantifiable increase in lipophilicity relative to the unsubstituted pyrimidine analog (1-(pyrimidin-2-yl)piperidin-3-yl)methanol (CAS 419557-05-4), which has a predicted LogP of approximately 0.3–0.5 based on its lower molecular weight and absence of the ethoxy moiety . This difference of approximately 0.8–1.0 LogP units corresponds to a theoretical ~6–10 fold increase in octanol-water partition coefficient, directly impacting predicted membrane permeability and distribution behavior in biological assays.

Medicinal Chemistry Drug Design ADME Prediction

Evidence Dimension 2: Molecular Weight and TPSA Positioning vs. 4-Positional Isomer

The target compound (CAS 1404192-13-7) and its 4-positional isomer (CAS 1353945-79-5) share identical molecular formula (C12H19N3O2) and molecular weight (237.30 g/mol) [1]. However, the topological polar surface area (TPSA) of the target compound is 58.48 Ų , while the 4-isomer's TPSA is predicted to be approximately 58 Ų with subtle differences in hydrogen-bonding geometry due to the altered spatial orientation of the hydroxymethyl group . This difference, though numerically small, translates into distinct chromatographic retention times (confirmed via HPLC analysis in vendor QC certificates) and differential solubility behavior in polar aprotic solvents such as DMSO and DMF . These distinctions are critical for purification protocol development and stock solution preparation consistency.

Physicochemical Profiling Solubility Prediction Drug-likeness

Evidence Dimension 3: Synthetic Versatility and Derivative Potential vs. Chloro-Substituted Analogs

The target compound (CAS 1404192-13-7) contains a primary alcohol (-CH2OH) group at the piperidine 3-position, which serves as a versatile synthetic handle for further derivatization via esterification, etherification, oxidation, or nucleophilic substitution . In contrast, chloro-substituted analogs such as [1-(2-chloro-6-methyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol (MW 241.72 g/mol) and [1-(2-chloropyrimidin-4-yl)piperidin-3-yl]methanol (MW 227.69 g/mol) possess electrophilic chlorine atoms that are susceptible to unwanted nucleophilic side reactions during synthetic manipulations involving the hydroxymethyl group. The ethoxy-substituted target compound avoids this cross-reactivity issue, enabling orthogonal protection/deprotection strategies and cleaner reaction profiles when the alcohol moiety is the intended site of derivatization [1]. Furthermore, the ethoxy group enhances solubility in organic solvents relative to chloro analogs, facilitating higher-yielding reactions under homogeneous conditions [2].

Synthetic Chemistry Medicinal Chemistry Building Blocks

Evidence Dimension 4: Storage Stability and Handling Requirements vs. Amine Derivatives

The target compound (CAS 1404192-13-7) is recommended for storage at 2–8°C under dry, sealed conditions to maintain long-term stability [1]. In contrast, structurally related amine derivatives such as (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride (CAS 1353984-26-5) [2] and (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride require more stringent storage conditions (typically -20°C under inert atmosphere) due to the hygroscopic nature of the hydrochloride salt and the oxidative susceptibility of the primary amine moiety. The alcohol functional group in the target compound confers greater ambient stability, with stock solutions in DMSO remaining stable at -20°C for up to 1 month and at -80°C for up to 6 months [3]. This reduced storage burden translates to lower cold-chain logistics costs and simpler compound management workflows for high-throughput screening facilities.

Compound Management Stability Testing Laboratory Procurement

Evidence Dimension 5: Predicted Drug-likeness and Rule-of-Five Compliance vs. Higher Molecular Weight Analogs

The target compound (MW 237.30 g/mol) exhibits zero Rule-of-Five (Ro5) violations, with calculated parameters: LogP = 1.15–1.39, H-bond donors = 1, H-bond acceptors = 5, and rotatable bonds = 4 [1]. This favorable drug-likeness profile contrasts with higher molecular weight analogs in the ethoxypyrimidine-piperidine series, such as tert-butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate (CAS 1353954-53-6, MW ~322–350 g/mol depending on protecting group) [2] and tert-butyl 4-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate [3]. The target compound's lower molecular weight and balanced lipophilicity position it within the optimal range for CNS drug-likeness (MW < 400, LogP 1–4, TPSA < 90 Ų) [4], making it a more attractive starting point for lead optimization campaigns targeting intracellular or CNS-penetrant therapeutics. The absence of a Boc protecting group also eliminates the additional synthetic step of deprotection prior to biological testing.

Drug Discovery ADME/Tox Prediction Lead Optimization

Evidence Dimension 6: Biological Target Class Inference from Structural Analogy

Compounds bearing the 6-ethoxypyrimidin-4-yl-piperidine scaffold have been disclosed in patent and research literature as privileged structures for kinase inhibition, particularly against mitogen-activated protein kinase kinase 4 (MKK4) , AMP-activated protein kinase (AMPK) [1], and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment [2]. Specifically, a structurally related compound, tert-butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate (CAS 1353954-53-6), exhibits selective kinase inhibition with IC50 values in the nanomolar range [3]. While direct target engagement data for (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)methanol is not publicly available at the time of this analysis, the conserved 6-ethoxypyrimidine pharmacophore and the 3-substituted piperidine scaffold position this compound as a versatile intermediate for constructing kinase inhibitor libraries and exploring structure-activity relationships around ATP-binding pocket interactions . The primary alcohol provides a convenient attachment point for introducing diverse chemical functionalities to probe binding pocket topology.

Kinase Inhibition Target Identification Pharmacophore Analysis

Optimal Research and Industrial Application Scenarios for (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol (CAS 1404192-13-7)


Medicinal Chemistry: Kinase Inhibitor Library Construction and Lead Optimization

This compound serves as a strategic core scaffold for constructing focused kinase inhibitor libraries, leveraging the 6-ethoxypyrimidine pharmacophore that is a privileged motif in ATP-competitive kinase inhibition [1]. The primary alcohol at the piperidine 3-position provides a versatile synthetic handle for introducing diverse functional groups via esterification, etherification, or nucleophilic displacement, enabling rapid exploration of structure-activity relationships around the solvent-exposed region of the ATP-binding pocket [2]. The compound's favorable drug-likeness profile (MW 237.30, LogP 1.15–1.39, zero Ro5 violations) positions it as an attractive starting point for fragment-based drug discovery and lead optimization programs targeting intracellular kinases such as MKK4 or AMPK [3]. Researchers should prioritize this specific compound over chloro-substituted analogs to avoid competing nucleophilic side reactions during alcohol derivatization, thereby achieving cleaner synthetic profiles and higher yields [2].

Synthetic Chemistry: Orthogonal Building Block for Complex Molecule Assembly

In multi-step synthetic sequences requiring orthogonal functional group manipulation, (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)methanol offers distinct advantages over structurally similar alternatives. The ethoxy group at the pyrimidine 6-position is chemically stable under a wide range of reaction conditions (acidic, basic, reductive, and mild oxidative environments), whereas chloro-substituted analogs contain electrophilic C-Cl bonds susceptible to unwanted nucleophilic aromatic substitution (SNAr) side reactions . The primary alcohol moiety can be selectively oxidized to the corresponding aldehyde or carboxylic acid, or converted to leaving groups (e.g., tosylate, mesylate) for subsequent displacement, without interference from the pyrimidine core [1]. This orthogonal reactivity profile is particularly valuable in the synthesis of bifunctional probes (e.g., PROTACs, fluorescent conjugates) and in the late-stage functionalization of advanced intermediates [2]. Procurement of the correct 3-positional isomer (rather than the 4-isomer, CAS 1353945-79-5) is essential for maintaining the intended spatial orientation of the hydroxymethyl group, which governs molecular geometry in downstream coupling reactions .

High-Throughput Screening (HTS) and Compound Management Operations

For HTS facilities and centralized compound management operations, the storage and handling profile of (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)methanol offers quantifiable operational advantages over related amine-containing analogs. The compound requires only standard refrigeration (2–8°C) under dry, sealed conditions [1], in contrast to amine hydrochloride derivatives in the same series that mandate -20°C storage with desiccant and inert atmosphere protection [2]. Stock solutions in DMSO remain stable at -20°C for up to 1 month and at -80°C for up to 6 months , enabling long-term screening deck maintenance without the degradation risks associated with more labile functional groups. The compound's moderate lipophilicity (LogP = 1.15–1.39) and predicted aqueous solubility (~1.55 mg/mL) [3] facilitate reliable liquid handling and dispensing in automated screening platforms, reducing precipitation and pipetting errors that compromise assay data quality. These attributes translate to reduced cold-chain shipping costs, simplified inventory management, and improved screening reproducibility.

Antiviral Drug Discovery: NNRTI Scaffold Development

The 6-ethoxypyrimidin-4-yl-piperidine scaffold has been disclosed in recent patent literature (WO2023051234) as a core structural element in the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment . Specifically, the structurally related compound (S)-1-(6-ethoxypyrimidin-4-yl)pyrrolidin-3-ol serves as a key intermediate in NNRTI development [1]. The target compound, (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)methanol, shares the identical 6-ethoxypyrimidine core and presents the primary alcohol as a functionalization site for introducing diverse substituents that modulate binding to the NNRTI allosteric pocket of HIV-1 reverse transcriptase [2]. Researchers engaged in antiviral drug discovery should consider this compound as a versatile starting material for generating NNRTI-focused libraries, capitalizing on the established target-class association to accelerate hit identification and lead optimization . The absence of a protecting group on the alcohol (unlike tert-butyl carbamate derivatives) enables direct biological evaluation of synthesized analogs without additional deprotection steps, streamlining SAR workflows [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.